Dicyclopentylmethane

Catalog No.
S16108474
CAS No.
2619-34-3
M.F
C11H20
M. Wt
152.28 g/mol
Availability
In Stock
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Dicyclopentylmethane

CAS Number

2619-34-3

Product Name

Dicyclopentylmethane

IUPAC Name

cyclopentylmethylcyclopentane

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-2-6-10(5-1)9-11-7-3-4-8-11/h10-11H,1-9H2

InChI Key

LXDNTYWNYRNHSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CCCC2

Dicyclopentylmethane is an organic compound with the molecular formula C11H20\text{C}_{11}\text{H}_{20} and a molecular weight of approximately 152.2765 g/mol. It consists of two cyclopentyl groups attached to a central methane carbon, making it a bicyclic alkane. The compound is characterized by its unique structure, which contributes to its distinctive physical and chemical properties. Dicyclopentylmethane is a colorless liquid at room temperature and exhibits a relatively low boiling point compared to other hydrocarbons of similar molecular weight, which can be attributed to its cyclic structure and the presence of ring strain in the cyclopentane units .

Typical of alkanes, including:

  • Combustion: Complete combustion of dicyclopentylmethane produces carbon dioxide and water:
    C11H20+16O211CO2+10H2O\text{C}_{11}\text{H}_{20}+16\text{O}_2\rightarrow 11\text{CO}_2+10\text{H}_2\text{O}
  • Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light can lead to the formation of halogenated derivatives.
  • Oxidation: Dicyclopentylmethane can be oxidized to form alcohols, ketones, or carboxylic acids depending on the conditions and reagents used .

Dicyclopentylmethane can be synthesized through several methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction using cyclopentadiene and a suitable dienophile to form dicyclopentylmethane as a product.
  • Hydrogenation: The hydrogenation of bicyclopentene or other bicyclic precursors can yield dicyclopentylmethane.
  • Thermal Cracking: High-temperature thermal cracking of larger hydrocarbons may also produce dicyclopentylmethane as a byproduct .

: Due to its non-polar nature, it serves as a solvent in various chemical processes.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of more complex organic compounds.
  • Polymer Production: It may be used in the formulation of certain polymers or as a plasticizer due to its favorable viscosity characteristics.
  • The interaction studies involving dicyclopentylmethane focus on its behavior in mixtures with other solvents and compounds. Its low polarity makes it compatible with non-polar solvents, which can influence solubility and reactivity in various chemical processes. Additionally, studies on its interactions with catalytic systems could provide insights into optimizing reactions involving this compound .

    Dicyclopentylmethane shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

    CompoundFormulaUnique Features
    CyclohexaneC6H12\text{C}_6\text{H}_{12}Saturated six-membered ring; more stable than dicyclopentylmethane.
    Bicyclo[3.3.0]octaneC8H14\text{C}_8\text{H}_{14}Contains two fused cyclopropane rings; higher strain energy.
    DecalinC10H18\text{C}_{10}\text{H}_{18}Two fused cyclohexane rings; less reactive than dicyclopentylmethane.
    BicyclopentylC10H16\text{C}_{10}\text{H}_{16}Similar structure but lacks one hydrogen; higher reactivity due to ring strain.

    Dicyclopentylmethane's unique combination of two cyclopentyl groups provides distinct physical properties such as lower boiling points and different reactivity compared to these similar compounds, making it an interesting subject for further study in organic chemistry and materials science .

    XLogP3

    5.2

    Exact Mass

    152.156500638 g/mol

    Monoisotopic Mass

    152.156500638 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 08-15-2024

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